5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is a complex organic compound that features a combination of pyrazole and thiadiazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine typically involves multi-step reactions starting from commercially available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Synthesis of the thiadiazole ring: This involves the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents, followed by cyclization.
Coupling reactions: The final step involves coupling the pyrazole and thiadiazole intermediates using reagents like N,N’-dicyclohexylcarbodiimide (DCC) or other coupling agents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Azides, nitriles.
Scientific Research Applications
N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(4-chloro-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-bromobenzyl)-1H-pyrazol-3-yl]amine
- N-{5-[(4-fluoro-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-iodobenzyl)-1H-pyrazol-3-yl]amine
Uniqueness
N-{5-[(4-bromo-5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is unique due to its specific combination of bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C17H15BrClN7S |
---|---|
Molecular Weight |
464.8 g/mol |
IUPAC Name |
5-[(4-bromo-5-methylpyrazol-1-yl)methyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H15BrClN7S/c1-11-13(18)8-20-26(11)10-16-22-23-17(27-16)21-15-6-7-25(24-15)9-12-4-2-3-5-14(12)19/h2-8H,9-10H2,1H3,(H,21,23,24) |
InChI Key |
SULDEWWDEZXOMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)Br |
Origin of Product |
United States |
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